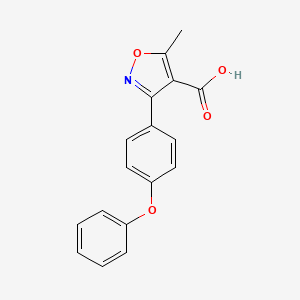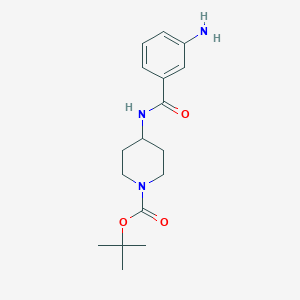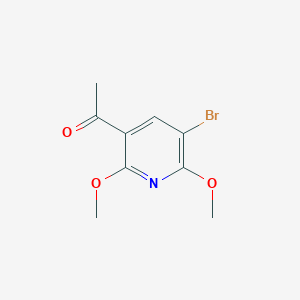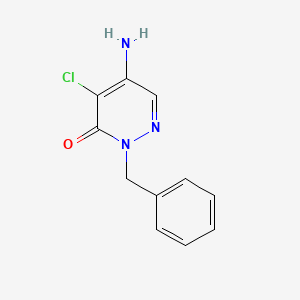
5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one (ABPCDHP) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. ABPCDHP is a heterocyclic compound with a pyridazinone core and has been found to be a potent inhibitor of nicotinic acetylcholine receptors (nAChRs). It has been studied for its potential use in the treatment of Alzheimer’s disease, epilepsy, and other neurological disorders. In addition, ABPCDHP has also been studied for its potential use as a therapeutic agent for cancer, as well as for its potential use as an imaging agent for monitoring the progression of cancer.
Applications De Recherche Scientifique
- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Pyridazine ring are present in some commercially available drugs and agrochemicals .
- Pyridazine based systems have been shown to have numerous practical applications .
- Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for wide range of pharmacological applications .
- Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Pharmacological Applications
Medicinal Chemistry
Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
- Pyridazines and pyridazinones have been shown to possess anti-inflammatory and analgesic properties .
- For example, the 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulphide. The compounds were found to have significant anti-inflammatory activity .
- Pyridazines and pyridazinones have been reported to exhibit antimicrobial properties .
- They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Anti-Inflammatory Applications
Antimicrobial Applications
Agrochemical Applications
- Pyridazines and pyridazinones have been demonstrated to possess antipyretic properties .
- These compounds have been used in various complex compounds and these compounds exhibited diversified pharmacological activities .
- Pyridazines and pyridazinones have been shown to have antidepressant and anxiolytic effects .
- These compounds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Pyridazines and pyridazinones have been reported to exhibit antidiabetic properties .
- They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Pyridazines and pyridazinones have been shown to have effects on bronchial asthma and allergies .
- These compounds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Pyridazines and pyridazinones have been reported to exhibit antifungal and antibacterial properties .
- They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Antipyretic Applications
Antidepressant and Anxiolytic Applications
Antidiabetic Applications
Bronchial Asthma and Allergy Applications
Antifungal and Antibacterial Applications
Antitubercular Applications
Propriétés
IUPAC Name |
5-amino-2-benzyl-4-chloropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-10-9(13)6-14-15(11(10)16)7-8-4-2-1-3-5-8/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBZJTKDDVCITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



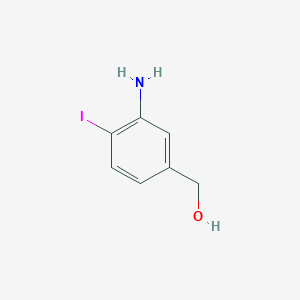
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)
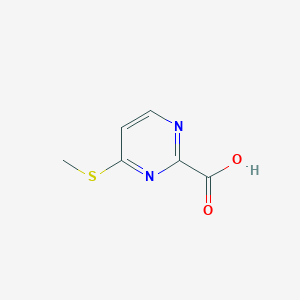
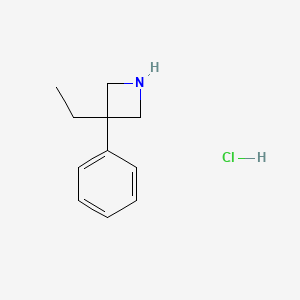
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)


![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
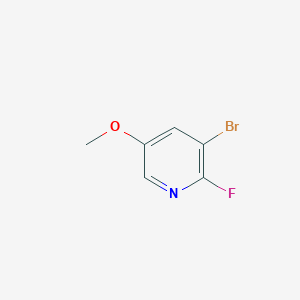
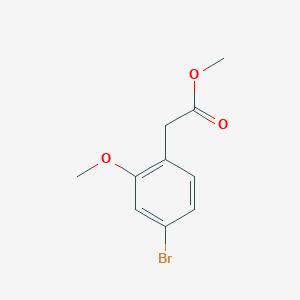
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
